4-EPS Matches the Highest Protein-Binding and Lowest HD Removal Tier Alongside pCS, IS, and CMPF
Across 12 protein-bound uremic retention solutes profiled in 45 hemodialysis (HD) patients, only 4-ethylphenyl sulfate, indoxyl sulfate, p-cresyl sulfate, and CMPF clustered in the top tier with protein-binding ratios >95% and HD reduction rates <35%. The remaining 8 solutes (including phenyl sulfate, hippuric acid, and phenyl glucuronide) showed significantly lower binding and higher dialytic removal [1]. This places 4-EPS among the least dialyzable uremic toxins—comparable to IS and pCS—yet distinct from the majority of reference solutes in the same class.
| Evidence Dimension | Protein-binding ratio and HD reduction rate (post- vs pre-HD serum concentration) |
|---|---|
| Target Compound Data | 4-Ethylphenyl sulfate: protein-binding ratio >95%, HD reduction rate <35% |
| Comparator Or Baseline | Indoxyl sulfate: >95% binding, <35% reduction; p-Cresyl sulfate: >95% binding, <35% reduction; CMPF: >95% binding, <35% reduction. Comparator group: phenyl sulfate, hippuric acid, indoxyl glucuronide, p-cresyl glucuronide, phenyl glucuronide, phenylacetylglutamine, indoleacetic acid, phenylacetic acid—all with binding <95% and/or reduction >35%. |
| Quantified Difference | 4-EPS, IS, pCS, and CMPF demonstrate statistically equivalent extreme retention (binding >95%, HD removal <35%), differentiating these four from 8/12 solutes in the panel. |
| Conditions | LC/ESI-MS/MS quantification in serum from 45 HD patients pre- and post-dialysis. |
Why This Matters
Solutes with >95% binding and <35% HD removal behave as persistent circulating toxins; selecting 4-ethylphenyl sulfate potassium salt as a reference standard for these extreme-retention solutes is essential for accurate dialytic clearance studies where any lower-binding surrogate would overestimate removal efficacy.
- [1] Itoh Y, Ezawa A, Kikuchi K, Tsuruta Y, Niwa T. Correlation between Serum Levels of Protein-Bound Uremic Toxins in Hemodialysis Patients Measured by LC/MS/MS. Mass Spectrometry, 2013; 2(Spec Iss): S0017. doi:10.5702/massspectrometry.S0017 View Source
